Comparative Physicochemical Differentiation: LogP and Molecular Weight Versus Unsubstituted 1H-Indole-3-propanenitrile
3-(2-Methyl-1H-indol-3-yl)propanenitrile exhibits a calculated LogP value of approximately 2.41, compared to reported LogP values of 1.87–2.62 for the unsubstituted analog 1H-indole-3-propanenitrile (CAS 4414-76-0) [1]. The 2-methyl substituent contributes an additional –CH₃ group, increasing molecular weight by ~14 g/mol (from 170.21 to 184.24 g/mol) while maintaining a single hydrogen bond donor and a single hydrogen bond acceptor .
| Evidence Dimension | Lipophilicity (LogP) and molecular weight |
|---|---|
| Target Compound Data | LogP ≈ 2.41; MW = 184.24 g/mol; C₁₂H₁₂N₂ |
| Comparator Or Baseline | 1H-Indole-3-propanenitrile (CAS 4414-76-0): LogP 1.87–2.62; MW = 170.21 g/mol; C₁₁H₁₀N₂ |
| Quantified Difference | ΔMW ≈ +14 g/mol; LogP shift of +0.5 to −0.2 log units (range-dependent) |
| Conditions | Calculated/experimental physicochemical property data from authoritative chemical databases and vendor technical datasheets |
Why This Matters
The increased lipophilicity and molecular weight imparted by the 2-methyl group influence membrane permeability and solubility profiles, making this compound a distinct starting point for fragment-based drug design compared to the unsubstituted scaffold.
- [1] SIELC Technologies. 1H-Indole-3-propiononitrile (CAS 4414-76-0) Chromatography and Property Data. 2018. View Source
